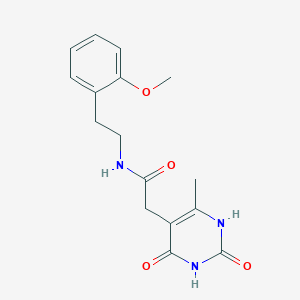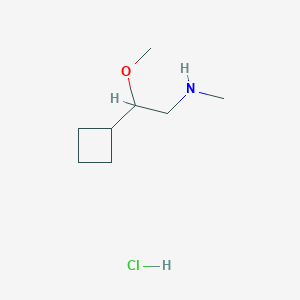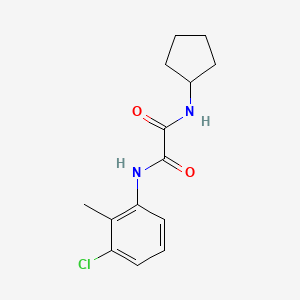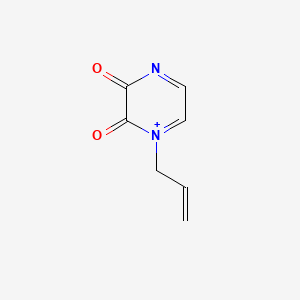![molecular formula C13H10N2OS3 B2538280 N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 941925-61-7](/img/structure/B2538280.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that are known for their wide range of biological activities . They are often used in medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The title compound was synthesized as described in the literature .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its NMR data . The NMR data provides information about the number and type of atoms in the molecule, their connectivity, and the electronic environment around them .Chemical Reactions Analysis
Benzothiazoles, including “this compound”, can undergo a variety of chemical reactions. These include metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated benzothiazoles can then be used in nucleophilic additions and metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
Structure-Activity Relationships and Synthetic Utilities
Structure-Activity Relationships of Thiophene Derivatives
The review by Drehsen and Engel (1983) highlights the importance of thiophene derivatives in biological activities. They reviewed the structure-activity relationships of thiophene derivatives, indicating that various therapeutic properties are influenced by the specific biological test systems and the interchange with the thiophene ring. This study provides insights into the broad spectrum of molecular structures of thiophene derivatives, including those similar to N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide (Drehsen & Engel, 1983).
SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES
Ibrahim (2011) presents a review on the synthetic methodologies and biological applications of azolylthiazoles. The review provides an understanding of the structural basis for the biological activities of azolylthiazoles, which are structurally related to this compound. It categorizes the review according to the type of azole ring linked to thiazole and discusses various synthetic approaches (Ibrahim, 2011).
Biological Importance and Pharmacological Activities
Biological Importance of 2-(thio)ureabenzothiazoles
The work by Rosales-Hernández et al. (2022) elaborates on the significance of (thio)urea and benzothiazole derivatives in medicinal chemistry. It discusses how these compounds, when bonded, result in 2-(thio)ureabenzothiazoles (TBT and UBT), influencing physicochemical and biological properties. The review covers chemical aspects of UBTs and TBTs as potential therapeutic agents and their pharmacological activities, which might be relevant for understanding the biological significance of this compound (Rosales-Hernández et al., 2022).
Pharmacological Activities of Benzothiazole Derivatives
The review by Sumit, Kumar, and Mishra (2020) focuses on the benzothiazole nucleus in bioactive heterocycles and natural products. It discusses the broad range of biological and therapeutic activities of benzothiazole-containing compounds. This includes antimicrobial, analgesic, antitubercular, antiviral, antioxidant, and other activities. This review is relevant in understanding the potential applications of this compound in various pharmacological areas (Sumit, Kumar, & Mishra, 2020).
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This interaction can lead to anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been shown to affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide.
Result of Action
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities . They can also demonstrate potent effects on human tumor cell lines .
Action Environment
The concentration of the compound can affect its inhibition efficiency . Additionally, the substituent effect, which refers to the effect of substituent groups on the properties of a molecule, can also influence its inhibition efficiency .
Orientations Futures
Benzothiazole derivatives, including “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, have potential for further development as therapeutic agents . Future research could focus on optimizing their synthesis, improving their biological activity, and investigating their mechanism of action .
Propriétés
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS3/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZDHBMQPFHEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)
![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)


![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)
![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)
![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)

